molecular formula C7H3BrClNO2S B1380523 3-Bromo-4-cyanobenzene-1-sulfonyl chloride CAS No. 1201684-65-2

3-Bromo-4-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1380523
CAS No.: 1201684-65-2
M. Wt: 280.53 g/mol
InChI Key: BCIQSKZDKOJPFW-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzene-1-sulfonyl chloride (CAS: 1201684-65-2) is a halogenated aromatic sulfonyl chloride with a molecular formula of C₇H₃BrClNO₂S and a calculated molecular weight of 280.5 g/mol. This compound features three substituents on the benzene ring:

  • A bromo group at position 3 (electron-withdrawing, enhancing electrophilicity).
  • A cyano group at position 4 (strongly electron-withdrawing, polarizing the aromatic ring).
  • A sulfonyl chloride group at position 1 (reactive site for nucleophilic substitution or coupling reactions).

It is commercially available with ≥95% purity and is priced at €735.00 for 50 mg, reflecting its specialized applications in pharmaceuticals, agrochemicals, and materials science as a versatile intermediate .

Properties

IUPAC Name

3-bromo-4-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIQSKZDKOJPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of 4-cyanobenzenesulfonyl chloride using bromine or a bromine source under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Oxidizing Agents: Various oxidizing agents depending on the desired product

Major Products Formed:

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Ester Derivatives: Formed by substitution with alcohols

    Sulfonothioate Derivatives: Formed by substitution with thiols

    Amines: Formed by reduction of the cyano group

Scientific Research Applications

Chemistry: 3-Bromo-4-cyanobenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The cyano group can also participate in reduction reactions, forming amine derivatives .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
3-Bromo-4-cyanobenzene-1-sulfonyl chloride C₇H₃BrClNO₂S 280.5 Br, CN, SO₂Cl High reactivity due to strong EWGs; ideal for cross-coupling and nucleophilic substitution.
3-Bromo-4-methylbenzene-1-sulfonyl chloride C₇H₆BrClO₂S 269.5 Br, CH₃, SO₂Cl Moderate reactivity; methyl group (EDG) reduces electrophilicity of SO₂Cl.
4-Bromo-naphthalene-1-sulfonyl chloride C₁₀H₆BrClO₂S ~317.5 Br (naphthalene), SO₂Cl Lower solubility in polar solvents; extended aromaticity may stabilize intermediates.
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.1 Cl, F, SO₂Cl Moderate reactivity; dual halogens enhance stability but reduce SO₂Cl lability.
3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride C₉H₁₀BrClO₄S ~353.5 Br, OCH₂CH₂OCH₃, SO₂Cl Bulky substituent reduces reaction rates; ether group improves solubility in alcohols.

Key Findings:

Reactivity Trends: The cyano group in the target compound significantly increases the electrophilicity of the sulfonyl chloride group compared to methyl or alkoxy substituents . Halogenated analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) exhibit lower molecular weights but reduced versatility due to fewer functional handles .

Solubility and Stability: The cyano group enhances polarity, improving solubility in aprotic solvents like DMF or acetonitrile. In contrast, the methoxyethoxy group in the analog from increases solubility in alcohols but may complicate purification . Naphthalene-based derivatives () exhibit lower solubility in aqueous systems due to their hydrophobic aromatic cores .

Synthetic Applications: The target compound’s bromo and cyano groups enable sequential functionalization (e.g., Suzuki-Miyaura coupling followed by cyano-group conversion to amides). This dual functionality is absent in simpler analogs like 3-Bromo-4-methylbenzene-1-sulfonyl chloride . Steric hindrance in 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride limits its use in sterically demanding reactions .

Research Implications and Industrial Relevance

The unique combination of bromo, cyano, and sulfonyl chloride groups in the target compound makes it a superior candidate for synthesizing bioactive molecules. For example:

  • In drug discovery, the cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diverse derivatization .
  • Industrial scale-up challenges include the high cost (€2,013.00 for 500 mg) and sensitivity to moisture, necessitating anhydrous handling .

Comparatively, analogs like 3-Chloro-4-fluorobenzenesulfonyl chloride are more cost-effective but lack the multifunctionality required for advanced synthetic routes .

Biological Activity

3-Bromo-4-cyanobenzene-1-sulfonyl chloride is a chemical compound characterized by its unique molecular structure and functional groups, which confer significant biological activity. This article explores its reactivity, potential applications in biological systems, and insights from recent research.

Chemical Structure and Properties

The compound has the molecular formula C₇H₃BrClNO₂S, featuring a sulfonyl chloride functional group, a bromine atom, and a cyano group attached to a benzene ring. Its predicted boiling point is approximately 400.5 ± 40.0 °C, with a density of about 1.94 ± 0.1 g/cm³. The electrophilic nature of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites within biomolecules, such as proteins and enzymes. This reactivity can lead to enzyme inhibition or activation, thereby influencing various metabolic pathways. The compound can modify specific amino acid residues, which may alter the function of the target proteins.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially leading to modifications that affect enzyme activity.

Case Studies and Research Findings

A study on related compounds (N-(substituted phenyl)-2-chloroacetamides) highlighted that halogenated derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans . Although direct studies on this compound are scarce, the trends observed in similar compounds suggest that it may possess comparable biological activities.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-cyanobenzene-1-sulfonyl chlorideSimilar sulfonyl chloride functionalityDifferent substitution pattern on the benzene ring
3-Bromo-4-fluorobenzene-1-sulfonyl chlorideContains fluorine instead of cyanideFluorine's electronegativity alters reactivity
3-Cyanobenzene-1-sulfonyl chlorideLacks bromine; only contains cyano groupLess electrophilic compared to brominated variants

The distinct combination of bromine and cyano groups in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications where selective reactions are required.

Q & A

Q. What are the standard synthetic routes for 3-bromo-4-cyanobenzene-1-sulfonyl chloride, and how can purity be optimized?

Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes sulfonation of a bromo-cyanobenzene precursor using chlorosulfonic acid, followed by purification via recrystallization or column chromatography to achieve >95% purity . Solvent choice (e.g., dichloromethane) and inert atmospheres are critical to minimize side reactions. Analytical validation via HPLC (as in ) ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • FT-IR for identifying sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) functional groups.
  • Mass spectrometry (ESI or EI-MS) to confirm molecular weight (C₇H₄BrClNO₂S, ~274.5 g/mol). Cross-referencing with X-ray crystallography data (if available) enhances structural certainty .

Q. How should researchers handle and store this compound safely?

Store in amber glass bottles at 0–6°C to prevent thermal decomposition or moisture absorption, as sulfonyl chlorides are prone to hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Safety protocols from and recommend PPE (gloves, goggles) and fume hoods due to corrosive and lachrymatory hazards .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group affect the reactivity of the sulfonyl chloride moiety?

The cyano group meta to the sulfonyl chloride enhances electrophilicity via inductive effects, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides). Comparative studies with non-cyano analogs (e.g., 3-bromo-4-methylbenzene sulfonyl chloride in ) show faster reaction kinetics in SNAr mechanisms .

Q. What strategies resolve contradictory spectroscopic data during reaction monitoring?

Discrepancies in reaction yields or intermediates can arise from competing pathways (e.g., hydrolysis of sulfonyl chloride). Use in situ IR or HPLC-MS to track real-time changes. Replicate experiments under controlled conditions (e.g., anhydrous vs. humid) and validate with orthogonal methods like ²D NMR (HSQC, COSY) to distinguish regioisomers .

Q. How does temperature influence the stability of this compound in protic solvents?

Accelerated stability studies (e.g., 25°C vs. 40°C in ethanol/water mixtures) reveal hydrolysis rates. At 40°C, sulfonic acid formation occurs within 24 hours, while lower temperatures (<10°C) extend stability to >72 hours. Kinetic analysis via Arrhenius plots can model degradation pathways .

Q. What are the challenges in synthesizing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromo group is a potential site for palladium-catalyzed coupling, but the sulfonyl chloride may poison catalysts. Pre-protection of the sulfonyl group (e.g., as a sulfonamide) or using robust catalysts (e.g., Pd-XPhos) improves yields. highlights similar strategies for bromo-chlorobenzoic acid derivatives .

Q. How can computational methods predict regioselectivity in further functionalization?

Density functional theory (DFT) calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals. For example, the cyano group directs electrophilic attack to the para position relative to the sulfonyl chloride. Experimental validation via substituent mapping (e.g., NOE NMR) confirms computational predictions .

Methodological Notes

  • Contradiction Mitigation : When conflicting data arise (e.g., unexpected byproducts), employ DoE (Design of Experiments) to isolate variables like solvent polarity or catalyst loading .
  • Scale-Up Considerations : Pilot-scale synthesis (e.g., >10 g) requires optimizing exotherm control during sulfonation, as noted in for related sulfonyl chlorides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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